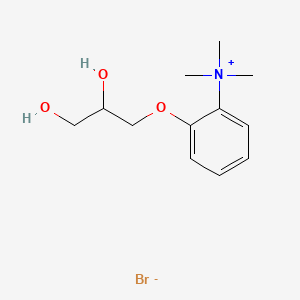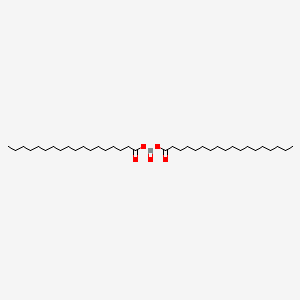
Bis(octadecanoato-O)oxozirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(octadecanoato-O)oxozirconium: is a chemical compound with the molecular formula C36H70O5Zr and a molecular weight of 674.18 g/mol . It is also known by its CAS number 22473-71-8 . This compound is a zirconium-based coordination complex where zirconium is bonded to two octadecanoate (stearate) ligands and an oxo group. It is primarily used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(octadecanoato-O)oxozirconium typically involves the reaction of zirconium salts with octadecanoic acid under controlled conditions . The reaction is usually carried out in an organic solvent, such as toluene or hexane, at elevated temperatures to facilitate the formation of the coordination complex. The reaction can be represented as follows:
ZrCl4+2C18H36O2→Zr(OOC18H35)2O+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and solvent extraction to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Bis(octadecanoato-O)oxozirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state zirconium complexes.
Reduction: It can be reduced to lower oxidation state zirconium species using reducing agents like lithium aluminum hydride.
Substitution: The octadecanoate ligands can be substituted with other carboxylate ligands or donor molecules in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert atmosphere.
Substitution: Carboxylic acids or amines in an organic solvent at elevated temperatures.
Major Products:
Oxidation: Higher oxidation state zirconium complexes.
Reduction: Lower oxidation state zirconium species.
Substitution: New zirconium coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Bis(octadecanoato-O)oxozirconium is used as a catalyst in organic synthesis, particularly in the formation of amide bonds from carboxylic acids and amines . Its stability and reactivity make it a valuable tool in various chemical transformations.
Biology and Medicine: In biological research, this compound is studied for its potential applications in drug delivery systems and as a component in bio-compatible materials. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery.
Industry: In industrial applications, this compound is used as a stabilizer in polymer production and as an additive in lubricants and coatings. Its properties enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism by which Bis(octadecanoato-O)oxozirconium exerts its effects involves the coordination of zirconium with the octadecanoate ligands and the oxo group. This coordination creates a stable complex that can interact with various substrates. In catalytic applications, the zirconium center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical reactions .
Comparación Con Compuestos Similares
Zirconium(IV) oxide: Another zirconium-based compound used in catalysis and materials science.
Zirconium(IV) chloride: A precursor to various zirconium complexes, including Bis(octadecanoato-O)oxozirconium.
Zirconium(IV) acetylacetonate: A coordination complex used in organic synthesis and materials science.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of long-chain octadecanoate ligands. This structure imparts distinct solubility and reactivity properties, making it suitable for specialized applications in catalysis and materials science.
Propiedades
Número CAS |
22473-71-8 |
|---|---|
Fórmula molecular |
C36H70O5Zr |
Peso molecular |
674.2 g/mol |
Nombre IUPAC |
octadecanoate;oxozirconium(2+) |
InChI |
InChI=1S/2C18H36O2.O.Zr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*2-17H2,1H3,(H,19,20);;/q;;;+2/p-2 |
Clave InChI |
CQTSQSAYMNIDHV-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].O=[Zr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


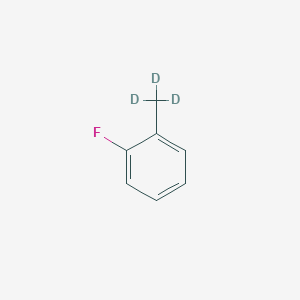
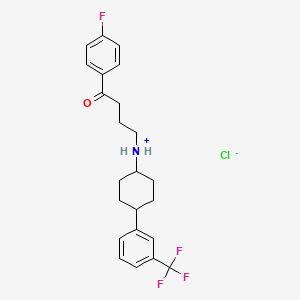
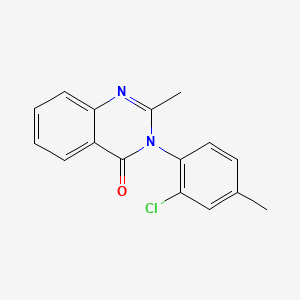
![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
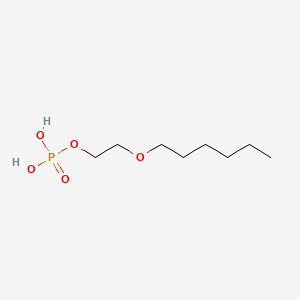
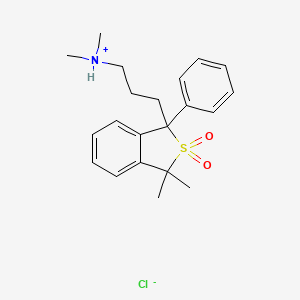
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
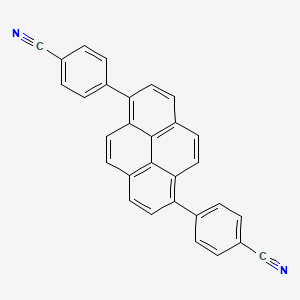

![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
